molecular formula C18H17NO3S2 B3739581 methyl 3-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzoate

methyl 3-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzoate

Cat. No. B3739581
M. Wt: 359.5 g/mol
InChI Key: PVLBWGISXRRIGN-UHFFFAOYSA-N
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Description

“Methyl 3-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzoate” is a chemical compound with the molecular formula C18H17NO3S2 . It is related to the class of compounds known as benzothiazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde in good yields (68−73%) .


Chemical Reactions Analysis

While specific chemical reactions involving “methyl 3-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzoate” are not mentioned in the available resources, compounds with similar structures have been used in chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .

Future Directions

The future directions for “methyl 3-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzoate” could involve further exploration of its potential biological activities, as well as its synthesis and structural optimization for specific applications .

properties

IUPAC Name

methyl 3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c1-3-22-14-7-8-15-16(10-14)24-18(19-15)23-11-12-5-4-6-13(9-12)17(20)21-2/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLBWGISXRRIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC3=CC(=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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